Cas no 14716-89-3 ((3-Methylisoxazol-5-yl)methanol)
(3-Methylisoxazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Methylisoxazol-5-yl)methanol
- 5-Isoxazolemethanol,3-methyl-
- (3-methyl-1,2-oxazol-5-yl)methanol
-
- MDL: MFCD09859210
- Inchi: 1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3
- InChI Key: OFSDWHRZVRCPBR-UHFFFAOYSA-N
- SMILES: O1C(CO)=CC(C)=N1
Computed Properties
- Exact Mass: 113.04800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
Experimental Properties
- Boiling Point: 242°C at 760 mmHg
- PSA: 46.26000
- LogP: 0.47530
(3-Methylisoxazol-5-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD239499)
(3-Methylisoxazol-5-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-Methylisoxazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167372-100mg |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 97% | 100mg |
¥392.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167372-1g |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 97% | 1g |
¥1176.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167372-500mg |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 97% | 500mg |
¥706.90 | 2023-09-02 | |
| ChemScence | CS-0047000-100mg |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 98.01% | 100mg |
$67.0 | 2022-04-27 | |
| ChemScence | CS-0047000-250mg |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 98.01% | 250mg |
$91.0 | 2022-04-27 | |
| ChemScence | CS-0047000-1g |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 98.01% | 1g |
$151.0 | 2022-04-27 | |
| ChemScence | CS-0047000-5g |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 98.01% | 5g |
$553.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857343-1g |
(3-Methylisoxazol-5-yl)methanol |
14716-89-3 | 97% | 1g |
1,399.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01480-25g |
(3-methyl-1,2-oxazol-5-yl)methanol |
14716-89-3 | 95% | 25g |
$1735 | 2023-09-07 | |
| TRC | M324563-50mg |
(3-methylisoxazol-5-yl)methanol |
14716-89-3 | 50mg |
$ 50.00 | 2022-06-04 |
(3-Methylisoxazol-5-yl)methanol Suppliers
(3-Methylisoxazol-5-yl)methanol Related Literature
-
Kenneth J. Broadley,Erica Burnell,Robin H. Davies,Alan T. L. Lee,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 3765
-
2. 1,3-Dipolar cycloaddition route to oxygen heterocyclic trionesRaymond C. F. Jones,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1998 411
Additional information on (3-Methylisoxazol-5-yl)methanol
(3-Methylisoxazol-5-yl)methanol (CAS No. 14716-89-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
(3-Methylisoxazol-5-yl)methanol (CAS No. 14716-89-3) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as 5-(hydroxymethyl)-3-methylisoxazole, is characterized by its isoxazole ring and a hydroxymethyl group, which contribute to its chemical reactivity and biological properties.
The molecular formula of (3-Methylisoxazol-5-yl)methanol is C6H8O2, and its molecular weight is 112.12 g/mol. The compound can be synthesized through various methods, including the reaction of 3-methylisoxazole with formaldehyde and subsequent reduction. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a common structural motif found in many biologically active compounds, including pharmaceuticals and natural products.
One of the key features of (3-Methylisoxazol-5-yl)methanol is its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property makes it an attractive candidate for drug design, as hydrogen bonding can enhance the binding affinity of molecules to their target proteins. Additionally, the hydroxyl group can be readily functionalized through various chemical reactions, such as esterification, etherification, and oxidation, which allows for the synthesis of a wide range of derivatives with diverse biological activities.
In recent years, there has been growing interest in the use of (3-Methylisoxazol-5-yl)methanol as a building block for the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. One notable example is the use of (3-Methylisoxazol-5-yl)methanol derivatives in the development of selective COX-2 inhibitors, which are used to treat chronic inflammatory conditions such as arthritis.
Beyond its potential as a therapeutic agent, (3-Methylisoxazol-5-yl)methanol has also been explored for its role in chemical biology research. The compound's ability to modulate specific protein-protein interactions has made it a valuable tool for studying cellular signaling pathways and disease mechanisms. For example, researchers have used derivatives of (3-Methylisoxazol-5-yl)methanol to investigate the regulation of kinases involved in cancer progression.
The physical properties of (3-Methylisoxazol-5-yl)methanol are also noteworthy. It is a colorless liquid with a boiling point of approximately 160°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for use in various laboratory settings and industrial processes.
In terms of safety and handling, (3-Methylisoxazol-5-yl)methanol should be stored in a cool, dry place away from sources of heat and ignition. It is recommended to handle the compound using appropriate personal protective equipment (PPE), such as gloves and safety goggles, to prevent skin contact and inhalation. While not classified as a hazardous material under most regulations, it is important to follow standard laboratory safety protocols when working with this compound.
The environmental impact of (3-Methylisoxazol-5-yl)methanol is another important consideration. Like many organic compounds used in pharmaceutical research and development, it should be disposed of according to local environmental regulations to minimize any potential ecological harm. Proper waste management practices should be followed to ensure that any unused or waste material is handled safely and responsibly.
In conclusion, (3-Methylisoxazol-5-yl)methanol (CAS No. 14716-89-3) is a promising compound with a wide range of applications in medicinal chemistry and chemical biology. Its unique structural features and chemical reactivity make it an attractive candidate for the development of novel therapeutic agents and research tools. As ongoing research continues to uncover new insights into its biological activities and potential applications, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.
14716-89-3 ((3-Methylisoxazol-5-yl)methanol) Related Products
- 96603-77-9(Isoxazole,3-methyl-5-(propoxymethyl)-)
- 120208-31-3([3,3-Biisoxazole]-5-methanol(6CI))
- 62759-26-6(Lithium, [(3-methyl-5-isoxazolyl)methyl]-)
- 78934-73-3((3-tert-butyl-1,2-oxazol-5-yl)methanol)
- 4857-42-5(3-Methylisoxazole-5-carboxylic acid)
- 35166-33-7((5-methyl-1,2-oxazol-3-yl)methanol)
- 300-87-8(3,5-Dimethylisoxazole)
- 96603-78-0(Isoxazole,5-(butoxymethyl)-3-methyl-)
- 71502-43-7(1-(3-Methylisoxazol-5-yl)ethanol)
- 98019-60-4((1,2-oxazol-5-yl)methanol)